2,5-Dichlorosulfanilic acid
Description
Historical Perspectives and Evolution of Research Applications
The history of 2,5-Dichlorosulfanilic acid is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following the synthesis of aniline (B41778), chemists began exploring its derivatives to create a wide spectrum of colors. The sulfonation of aniline to produce sulfanilic acid was a key development in this era, creating water-soluble dyes. wikipedia.orgyoutube.com The introduction of halogen atoms, like chlorine, onto the aromatic ring was found to enhance the stability and alter the shade of the resulting colorants.
While the precise date of the first synthesis of this compound is not prominently documented, its development was a logical progression in the quest for novel dye intermediates. Its parent compound, 2,5-dichloroaniline (B50420), is produced from the nitration and subsequent reduction of 1,4-dichlorobenzene. chemicalbook.comchemicalbook.com The sulfonation of 2,5-dichloroaniline yields this compound. Patents from the latter 20th century, such as a 1984 Russian patent detailing an improved synthesis method, indicate its established role as an industrial chemical by that time. google.com
The evolution of its application has been one of refinement and specialization. Initially valued as a component for creating a variety of dyes, its use has become concentrated in the production of high-performance organic pigments where properties like lightfastness, heat stability, and chemical resistance are paramount. The core application—leveraging its reactive amine group for diazotization—has remained consistent, but the end-products have evolved to meet the stringent demands of modern industries. sypigment.comepsilonpigments.com
Interdisciplinary Significance in Organic Synthesis and Applied Chemistry
The primary significance of this compound lies in its role as a diazo component in azo coupling reactions. This two-step process is a cornerstone of organic synthesis for producing a vast array of colored compounds. mdpi.com
Diazotization: The amino group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by reacting it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. wikipedia.org The presence of the electron-withdrawing sulfonic acid and chlorine groups influences the reactivity and stability of the resulting diazonium salt. A 2017 patent highlights ongoing research into optimizing this diazotization process for dichloroanilines to improve reaction efficiency. google.com
Azo Coupling: The highly electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich molecule such as a naphthol or a derivative of acetoacetic anilide. This reaction forms the characteristic azo bond (-N=N-), which acts as a chromophore and is responsible for the color of the resulting molecule. nih.govnih.gov
This synthetic utility has profound implications in applied chemistry. This compound is a documented precursor for specific, commercially important pigments. For example, it is a key intermediate in the synthesis of Pigment Red 2 , a monoazo pigment used in printing inks, plastics, and paints. sypigment.comchemicalbook.comnih.gov In this synthesis, diazotized this compound is coupled with a naphthol derivative to create the final pigment molecule.
Its structural features—the two chlorine atoms and the sulfonic acid group—impart desirable qualities to the final pigments, including enhanced lightfastness, thermal stability, and insolubility in various media, making them suitable for durable applications in automotive coatings, plastics, and high-quality printing inks. epsilonpigments.comatamanchemicals.com
Current Research Landscape and Future Trajectories of this compound Studies
The current research landscape for this compound is primarily driven by the pigment and coatings industry, with a focus on process optimization and the development of colorants with superior performance. epsilonpigments.comdyestuffintermediates.com While it remains a staple intermediate, cutting-edge research is also exploring new frontiers for its derivatives.
Current Research Focus:
High-Performance Pigments: Its application continues in the synthesis of disazo condensation pigments, such as Pigment Yellow 93 , which offer excellent heat stability and weather resistance for demanding applications like coloring polyolefins and other plastics. epsilonpigments.comdyestuffintermediates.com
Process Chemistry: Research is ongoing to improve the efficiency and environmental profile of its synthesis and use. This includes studies on optimizing diazotization and coupling reactions to maximize yield and minimize byproducts. google.comgoogle.com
Analytical Chemistry: As a derivative of aniline, it finds use in analytical methods. For instance, related dichloroanilines are used in the preconcentration and determination of analytes in environmental samples. google.com
Future Trajectories: The future of this compound is likely to follow two main paths: enhancement of its traditional applications and exploration of novel uses for its derivatives.
Advanced Materials: The broader field of sulfonated organic materials is seeing significant growth in applications like catalysis and the development of novel polymers and biomaterials. epsilonpigments.comacs.org (from previous step) Derivatives of this compound could potentially be explored as monomers for specialty polymers or as functional components in advanced materials where its inherent thermal stability could be an asset.
Bio-based Alternatives: A growing trend in the chemical industry is the replacement of petroleum-based building blocks with sustainable, bio-based alternatives. Research into compounds like 2,5-furandicarboxylic acid as a substitute for petroleum-derived acids in polymers could signal a long-term trajectory where the industry seeks sustainable analogs for key intermediates like this compound. researchgate.net
Medicinal Chemistry: While not a current application, the structural motifs present in this compound are of interest in medicinal chemistry. Research on other substituted aromatic compounds, including sulfonamides and chlorinated phenyl derivatives, has shown promise in developing new antimicrobial and therapeutic agents. medchemexpress.com (from previous step) This suggests a potential, albeit currently unexplored, avenue for future research into the biological activities of novel derivatives of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,5-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCTXIKOXTUQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058970 | |
| Record name | 4-Amino-2,5-dichlorobenzenesulphonic acid | |
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Molecular Weight |
242.08 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-50-6 | |
| Record name | 4-Amino-2,5-dichlorobenzenesulfonic acid | |
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| Record name | 2,5-Dichlorosulfanilic acid | |
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| Record name | 2,5-Dichlorosulfanilic acid | |
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| Record name | 2,5-Dichlorosulfanilic acid | |
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| Record name | Benzenesulfonic acid, 4-amino-2,5-dichloro- | |
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| Record name | 4-Amino-2,5-dichlorobenzenesulphonic acid | |
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| Record name | 4-amino-2,5-dichlorobenzenesulphonic acid | |
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| Record name | 2,5-Dichlorosulfanilic acid | |
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Synthetic Methodologies and Mechanistic Investigations of 2,5 Dichlorosulfanilic Acid
Classical and Industrial Synthesis Routes
The traditional and most common industrial methods for producing 2,5-Dichlorosulfanilic acid rely on the direct sulfonation of a dichloroaniline precursor. These methods are well-established but often require harsh reaction conditions.
The primary industrial route to this compound involves the sulfonation of 2,5-dichloroaniline (B50420). chemicalbook.com In this electrophilic aromatic substitution reaction, a strong sulfonating agent is used to introduce a sulfonic acid (-SO₃H) group onto the aromatic ring.
A widely employed method is the treatment of 2,5-dichloroaniline with oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in anhydrous sulfuric acid. chemicalbook.com Another common approach is the "solvent baking" method, where the aromatic amine (2,5-dichloroaniline) and sulfuric acid are heated in an inert organic solvent at temperatures ranging from 80°C to 220°C, facilitating dehydration and sulfonation. google.com A similar process uses chlorosulfonic acid as the sulfonating agent, often in a solvent like dichlorobenzene. google.com
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and by-product formation. Research and process patents have detailed specific conditions to enhance the synthesis of this compound. For instance, a patented two-stage process using chlorosulfonic acid has demonstrated significant improvements by carefully controlling temperature and pressure. google.com
In this optimized process, the initial reaction is carried out at a low temperature (0-40°C) in a solvent, followed by a high-temperature stage (180-195°C) under vacuum. google.com The application of a vacuum in the second stage is particularly effective, nearly halving the required reaction time compared to performing the sulfonation at atmospheric pressure and increasing the final product yield from 92% to as high as 99%. google.com These optimizations not only improve efficiency but also result in a high-purity product with minimal residual 2,5-dichloroaniline. google.com
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Impact |
|---|---|---|---|
| Sulfonation Temperature | 130-140°C | 190-195°C | Higher temperature in the final stage drives the reaction to completion. |
| Pressure | Atmospheric | Vacuum (0.3-0.4 atm) | Reduces reaction time significantly (from ~3 hours to 1.5-2 hours). |
| Solvent | Dichlorobenzene | Methylene (B1212753) Chloride (distilled off) | Facilitates initial low-temperature reaction and is easily removed. |
| Reported Yield | ~92% | 97.7-99% | Significant increase in product yield. google.com |
Advanced Synthetic Strategies and Innovation
Recent advancements in chemical synthesis have led to more sophisticated and environmentally conscious methods for producing this compound.
Multi-stage synthesis provides greater control over the reaction, often leading to higher purity and yield. A notable example is a two-stage process for producing 2,5-dichloroaniline-4-sulfonic acid. google.com
Stage 1: Sulfamation. 2,5-dichloroaniline is first reacted with chlorosulfonic acid in a solvent such as methylene chloride at a controlled temperature (e.g., 0-40°C). This initial step forms N-(2,5-dichlorophenyl)sulfamic acid as the primary intermediate. google.com
Stage 2: Rearrangement and Sulfonation. After the solvent is distilled off, the intermediate is heated to a high temperature (190-195°C). This thermal treatment causes the sulfamic acid group to rearrange from the nitrogen atom to the carbon at the para-position of the aromatic ring, yielding the final this compound product. google.comresearchgate.net This method allows for a cleaner reaction and an exceptionally high yield of up to 99%. google.com
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthesis protocols that avoid harsh reagents and extreme conditions. wjpmr.comechemi.com One innovative approach involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild sulfamating agent. researchgate.netchemrxiv.org
This strategy is inspired by the Tyrer industrial process and involves an initial N-sulfamation of the aniline (B41778) derivative, followed by a thermal rearrangement to the C-sulfonated product. researchgate.netnih.gov This method can be performed as a one-pot reaction and has been successfully applied to a range of aniline scaffolds, achieving high yields without the need for highly corrosive acids like oleum or chlorosulfonic acid. researchgate.netmdpi.com Such processes, which may use biological, enzymatic, or water-phase synthesis techniques, represent a move toward more environmentally friendly industrial chemistry. echemi.com
Mechanistic Elucidation of Formation Pathways
The formation of this compound via direct sulfonation is a classic example of an electrophilic aromatic substitution (SₑAr) reaction. nih.gov The mechanism, particularly with sulfur trioxide (SO₃) as the electrophile, has been a subject of detailed kinetic and computational studies. scilit.comrsc.org
Studies on the sulfonation of related compounds like p-dichlorobenzene show the reaction is first-order with respect to the aromatic substrate and second-order with respect to sulfur trioxide. scilit.comresearchgate.net This suggests that two molecules of SO₃ are involved in the rate-determining step. The proposed mechanism does not always proceed through a stable Wheland intermediate (or σ-complex). Instead, a concerted pathway involving a cyclic transition state with two SO₃ molecules is favored in the gas phase or in non-polar solvents. nih.govrsc.org In more polar, complexing solvents like nitromethane, the reaction may proceed via an SₑAr mechanism involving a Wheland-type intermediate formed from the aromatic ring and an (SO₃)₂ dimer. researchgate.net
Kinetic studies have also shown that there is no primary hydrogen isotope effect, which implies that the breaking of the C-H bond to restore aromaticity is not the rate-limiting step of the reaction. researchgate.netresearchgate.net Instead, the formation of an intermediate species is the slower, rate-determining step. researchgate.net
Chemical Transformations and Derivative Synthesis Utilizing 2,5 Dichlorosulfanilic Acid
Diazotization Reactions and Azo Dye Formation
The conversion of the primary aromatic amine of 2,5-Dichlorosulfanilic acid into a diazonium salt is a fundamental process known as diazotization. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, such as sodium nitrite (B80452). libretexts.org The resulting diazonium salt is a powerful electrophile, enabling it to attack electron-rich aromatic systems in what are known as azo coupling reactions. ijirset.com
The diazonium salt derived from this compound undergoes regioselective coupling reactions with various aromatic compounds, such as phenols, naphthols, and pyrazolones. The position of the incoming azo group is directed by the activating groups on the coupling partner. For instance, in pyrazolone (B3327878) systems, the coupling typically occurs at the reactive C4 position. jetir.org
A specific example is the coupling of diazotized this compound with 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-5-Pyrazolone in an alkaline medium. jetir.orgresearchgate.net This reaction yields a single, well-defined product, demonstrating the high regioselectivity of the coupling process. The electron-withdrawing chloro and sulfo groups on the this compound moiety influence the electrophilicity of the diazonium ion, while the pyrazolone ring provides a nucleophilic target for the coupling reaction.
The primary application of the diazotization and coupling sequence is the synthesis of azo dyes and pigments. These compounds are characterized by the presence of one or more azo (–N=N–) groups connecting aromatic rings, forming a large conjugated system responsible for their color. ijirset.com
A notable water-soluble azo dye synthesized from this compound is 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone. jetir.orgresearchgate.net This orange-yellow colored reagent is produced through the pathway described above and has applications as a metallochromic indicator. jetir.org The presence of multiple sulfonic acid groups confers high water solubility to the dye molecule.
| Azo Dye Example | Starting Materials | Resulting Dye | Reference |
| 1 | This compound, 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-5-Pyrazolone | 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone | researchgate.net, jetir.org |
Complexation Chemistry and Metal Chelate Synthesis
Azo dyes containing suitable functional groups, such as hydroxyl (–OH) or carboxyl (–COOH) groups positioned ortho to the azo linkage, can act as chelating agents. These ligands can coordinate with metal ions to form stable metal complex dyes.
The azo dye derived from this compound and a pyrazolone coupler, 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone, has been shown to form intensely colored metal chelates with several transition metal ions. jetir.orgresearchgate.net Specifically, complexes with Nickel(II), Copper(II), Cobalt(II), and Iron(III) have been prepared. jetir.orgresearchgate.net The formation of these complexes involves the coordination of the metal ion with the ligand, typically through the oxygen of the pyrazolone ring and a nitrogen atom of the azo group, forming a stable chelate ring. For example, the reaction with Cu(II) produces a green-colored complex. jetir.org
The properties of metal-azo dye complexes are defined by their coordination geometry and the strength of the metal-ligand bond, quantified by the stability constant. The composition and structure of these complexes are typically established using spectral methods (UV-Vis, IR), magnetic susceptibility measurements, and elemental analysis. researchgate.netresearchgate.net
For analogous azo dye complexes with transition metals like Co(II), Ni(II), and Cu(II), a 1:2 metal-to-ligand ratio is common, leading to proposed octahedral geometries. researchgate.netsavemyexams.com In such structures, the azo ligand acts as a bidentate donor, coordinating through atoms like a hydroxyl oxygen and an azo nitrogen. researchgate.net
The stability constant (Kstab) is an equilibrium constant for the formation of the complex and indicates the stability of the complex in solution; a larger value signifies a more stable complex. chemrevlett.comnih.gov These constants are often determined spectrophotometrically by measuring changes in absorbance upon complex formation. google.com While specific stability constants for the complexes derived from this compound are not detailed in the available literature, the methods for their determination are well-established. The stability of similar azo dye-metal complexes generally follows the Irving-Williams series.
| Metal Ion | Reported Complex Formation | Characterization Methods |
| Ni(II) | Yes researchgate.net | Spectral (UV-Vis, IR) and physicochemical studies researchgate.net |
| Cu(II) | Yes jetir.org | Spectral (UV-Vis, IR) and physicochemical studies jetir.org |
| Co(II) | Yes jetir.org | Spectral (UV-Vis, IR) and physicochemical studies jetir.org |
| Fe(III) | Yes jetir.org | Spectral (UV-Vis, IR) and physicochemical studies jetir.org |
Further Derivatization for Specialized Applications
Beyond its use in creating azo dyes that function as metallochromic indicators, this compound is a precursor for other specialized chemical products. For instance, it is used in the synthesis of novel azo compounds intended for use in ink compositions for inkjet recording. This application leverages the specific chemical structure derived from this compound to create dyes with the required solubility, stability, and color properties for advanced printing technologies.
Amidation and Esterification Reactions
The sulfonic acid group of this compound is the primary site for amidation and esterification reactions. These transformations typically proceed via an activated intermediate, most commonly the corresponding sulfonyl chloride.
Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride
The conversion of the sulfonic acid to a more reactive sulfonyl chloride is a critical first step. This is generally achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2,5-dichlorobenzenesulfonyl chloride is a highly electrophilic intermediate, primed for reaction with nucleophiles like amines and alcohols. google.combiocompare.com The presence of the amino group on the ring often requires protective strategies to prevent unwanted side reactions during this activation step.
Amidation
Sulfonamides are synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with primary or secondary amines. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. This method is broadly applicable and allows for the introduction of a wide array of substituents, depending on the choice of amine. For instance, reaction with the complex amine amlodipine (B1666008) has been documented to produce the corresponding sulfonamide derivative. academie-sciences.fr Similarly, simpler amines like cyclohexylamine (B46788) react readily to form N-cyclohexyl-2,5-dichlorobenzenesulfonamide. researchgate.net
| Amine Reactant | Structure of Amine | Resulting Sulfonamide Product | Reaction Conditions |
|---|---|---|---|
| Aniline (B41778) | C₆H₅NH₂ | N-phenyl-4-amino-2,5-dichlorobenzenesulfonamide | Pyridine, Room Temp |
| Cyclohexylamine | C₆H₁₁NH₂ | N-cyclohexyl-4-amino-2,5-dichlorobenzenesulfonamide | DCM, Room Temp researchgate.net |
| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-4-amino-2,5-dichlorobenzenesulfonamide | Triethylamine, 0°C to RT |
| Morpholine | C₄H₉NO | 4-(4-amino-2,5-dichlorophenylsulfonyl)morpholine | Aqueous Na₂CO₃ academie-sciences.fr |
Esterification
The synthesis of sulfonate esters from 2,5-dichlorobenzenesulfonyl chloride follows a similar pathway to amidation. The sulfonyl chloride is reacted with an alcohol or a phenol, often in the presence of a base to act as an acid scavenger. libretexts.org This reaction converts the hydroxyl group of the alcohol into a good leaving group, a property that makes sulfonate esters valuable intermediates in their own right for nucleophilic substitution reactions. libretexts.org While direct esterification of sulfonic acids is possible using reagents like trialkyl orthoformates, the sulfonyl chloride route remains a common and effective method. researchgate.net
| Alcohol/Phenol Reactant | Structure of Alcohol/Phenol | Resulting Sulfonate Ester Product | Reaction Conditions |
|---|---|---|---|
| Methanol (B129727) | CH₃OH | Methyl 4-amino-2,5-dichlorobenzenesulfonate | Pyridine, 0°C |
| Ethanol (B145695) | C₂H₅OH | Ethyl 4-amino-2,5-dichlorobenzenesulfonate | Pyridine, 0°C |
| Phenol | C₆H₅OH | Phenyl 4-amino-2,5-dichlorobenzenesulfonate | NaOH, Water/DCM |
| tert-Butanol | (CH₃)₃COH | tert-Butyl 4-amino-2,5-dichlorobenzenesulfonate | Triethylamine, DCM |
Exploration of Halogen Substitution Reactivity
The two chlorine atoms on the aromatic ring of this compound are susceptible to replacement via nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. scispace.com
In this compound (4-amino-2,5-dichlorobenzenesulfonic acid), the sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group. Its position on the ring is critical to the reactivity of the adjacent halogens. The chlorine atom at the C-5 position is ortho to the sulfonic acid group, while the chlorine at the C-2 position is meta. In SNAr reactions, activation is strongest at the ortho and para positions relative to the electron-withdrawing group. Consequently, the chlorine at C-5 is significantly more activated and thus more readily substituted by nucleophiles than the chlorine at C-2. numberanalytics.com
This regioselectivity allows for the selective replacement of the C-5 chlorine atom under controlled conditions. acs.org Common nucleophiles used in these reactions include hydroxides, alkoxides, and amines. The reaction of dichlorobenzene derivatives with phenoxides to form diaryl ethers under mild conditions has been demonstrated, illustrating a potential transformation pathway. acs.org By carefully selecting the nucleophile and reaction conditions, a new functional group can be introduced at a specific position, leading to a wide range of mono-substituted derivatives.
| Nucleophile | Reagent Example | Resulting Product (Preferential substitution at C-5) | General Conditions |
|---|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Amino-2-chloro-5-hydroxybenzenesulfonic acid | High Temperature, Pressure |
| Methoxide | Sodium Methoxide (NaOCH₃) | 4-Amino-2-chloro-5-methoxybenzenesulfonic acid | Methanol, Reflux |
| Ammonia | Ammonia (NH₃) | 4,5-Diamino-2-chlorobenzenesulfonic acid | Copper catalyst, High Temp/Pressure |
| Phenoxide | Sodium Phenoxide (NaOPh) | 4-Amino-2-chloro-5-phenoxybenzenesulfonic acid | DMF, Heat acs.org |
Advanced Analytical and Spectroscopic Characterization in Research of 2,5 Dichlorosulfanilic Acid and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating components within a mixture and assessing the purity of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two such powerful techniques utilized in the analysis of 2,5-Dichlorosulfanilic acid.
High-performance liquid chromatography (HPLC) is a primary technique for assessing the purity of this compound. vwr.comtcichemicals.comtcichemicals.com This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org For compounds like this compound, which are often found as solids, HPLC analysis typically involves dissolving the sample in a suitable solvent before injection into the chromatograph. tcichemicals.comtcichemicals.com
Purity levels are commonly determined to be greater than 98.0% by HPLC. tcichemicals.comtcichemicals.com The technique is versatile, with various methodologies available. Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is a common approach for separating a wide range of organic compounds. azom.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and its composition can be held constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. libretexts.orgazom.com
For enhanced detection and quantification, especially of derivatives, HPLC can be coupled with other analytical instruments. For instance, a method has been developed for the analysis of fatty acid derivatives using an ultraviolet (UV) detector. cerealsgrains.org Furthermore, ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution quantitation mass spectrometry (HRQMS) has been employed for the sensitive and selective quantification of related dichlorinated compounds. nih.gov
The validation of HPLC methods is critical to ensure their accuracy and reliability. This process involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). ut.ac.irekb.egiaea.org
Table 1: HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Description | Example Application |
|---|---|---|
| Column | The stationary phase where separation occurs. A common choice is a C18 column for reversed-phase chromatography. ut.ac.ir | Analysis of aliphatic acids in effluents. ut.ac.ir |
| Mobile Phase | The solvent that carries the sample through the column. A typical mobile phase is a mixture of methanol and an aqueous solution of phosphoric acid. ut.ac.ir | Separation of various aliphatic acids. ut.ac.ir |
| Flow Rate | The speed at which the mobile phase moves through the column, e.g., 0.75 mL/min. ut.ac.ir | Isocratic elution of aliphatic acids. ut.ac.ir |
| Detection | The method used to detect the separated compounds. UV detection at a specific wavelength (e.g., 254 nm) is common. ut.ac.ir | Quantification of aliphatic acids. ut.ac.ir |
| Purity Specification | The minimum acceptable purity level determined by the analysis. | >98.0% for this compound. tcichemicals.comtcichemicals.com |
Gas chromatography (GC) is another powerful separation technique, particularly suitable for volatile compounds. While this compound itself is not highly volatile, its derivatives can be analyzed using this method. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. shimadzu.com
For non-volatile compounds like fatty acids, a derivatization step is often necessary to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), before GC analysis. jfda-online.com This allows for their successful separation and detection.
GC is often coupled with mass spectrometry (GC-MS), which provides detailed structural information about the separated components, aiding in their identification. shimadzu.com The analysis of short-chain fatty acids in aqueous solutions without derivatization has also been demonstrated, showcasing the versatility of modern GC-MS systems. shimadzu.com
Research on related dichlorinated aromatic compounds has utilized GC in various contexts. For instance, the analysis of extracts from grains and feedstuffs has been performed using GC to determine their fatty acid composition, with results comparable to those obtained by HPLC. cerealsgrains.org
Spectroscopic Investigations for Structural and Electronic Properties
Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of molecules. By interacting with electromagnetic radiation, molecules reveal information about their electronic transitions, vibrational modes, and the arrangement of their atoms.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. msu.edu The resulting spectrum provides insights into the electronic structure of the compound. Groups of atoms that absorb light are known as chromophores. msu.edu
For aromatic compounds like this compound, the presence of the benzene (B151609) ring and its substituents gives rise to characteristic absorption bands in the UV region. The absorption spectrum of 2,5-dichloroaniline (B50420), a related compound, shows that the cationic forms at low pH are nearly transparent in the UV range. researchgate.net The study of how the pH affects the UV spectrum can provide information about the different species present in solution. researchgate.net
The principles of UV-Vis spectroscopy are also applied in the detection systems of other analytical instruments, such as HPLC, where a UV detector can quantify the amount of a substance by measuring its absorbance at a specific wavelength. ut.ac.ir
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. hopto.org The IR spectrum of a compound provides a unique "fingerprint." For sulfanilic acid, a parent compound to this compound, characteristic IR bands have been identified. For example, a band at 2855 cm⁻¹ is associated with C-H symmetric and antisymmetric vibrations, a peak at 1490 cm⁻¹ indicates the presence of the benzene ring, and bands at 1572 and 1639 cm⁻¹ are attributed to the NH₂ group. researchgate.net For this compound, the presence of the sulfonic acid group (-SO₃H) and the chlorine atoms will introduce additional characteristic vibrational modes.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. hopto.org The scattered light can have a different frequency from the incident light, and this frequency shift corresponds to the vibrational energy levels of the molecule. europeanpharmaceuticalreview.com Like IR, Raman spectroscopy provides information about molecular vibrations, but the selection rules are different, meaning some vibrations may be active in Raman but not in IR, and vice versa. hopto.org This complementarity makes the combined use of both techniques particularly powerful for a complete vibrational analysis. hopto.org
Deep UV resonance Raman spectroscopy (UVRR) can enhance the signals from specific parts of a molecule, such as the amide vibrations in proteins, by using an excitation wavelength that falls within the absorption band of a chromophore. europeanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Modes of Related Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Compound/Group |
|---|---|---|---|
| C-H symmetric/antisymmetric vibrations | ~2855 | IR | Sulfanilic acid researchgate.net |
| Benzene ring | ~1490 | IR | Sulfanilic acid researchgate.net |
| NH₂ group | 1572, 1639 | IR | Sulfanilic acid researchgate.net |
| Amide I (C=O stretch) | 1630-1700 | Raman | Proteins europeanpharmaceuticalreview.com |
| Amide III (N-H in-plane bend, Cα-N stretch) | 1200-1340 | Raman | Proteins europeanpharmaceuticalreview.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of a compound in solution. aliyuncs.com It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.
In an NMR experiment, a sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei to absorb and re-emit electromagnetic radiation. The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing information about the connectivity of atoms and the three-dimensional structure of the molecule.
For this compound, both ¹H NMR and ¹³C NMR spectra are used to confirm its structure. tcichemicals.comtcichemicals.comaliyuncs.com The ¹H NMR spectrum would show signals for the protons on the aromatic ring, and their chemical shifts and coupling patterns would confirm their relative positions. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including those bonded to chlorine, the amino group, and the sulfonic acid group. nih.gov
The use of deuterated solvents is standard in NMR to avoid large solvent signals in the spectrum. sigmaaldrich.com The chemical shifts of residual solvent peaks are well-documented and can be used for spectral calibration. sigmaaldrich.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-dichloroaniline |
| Acetonitrile |
| Aliphatic acids |
| Fatty acid methyl esters (FAMEs) |
| Methanol |
| Phosphoric acid |
| Sulfanilic acid |
| 2,5-dichlorobenzoic acid |
| 2,5-dichlorobenzoyl chloride |
| 1-hydroxynaphthalene-3,6-disulfonic acid |
| 2,6-dichlorosulfanilic acid |
| 2,6-nitroorthanilic acid |
| 3,5-dichlorosulfanilic acid |
| 3,5-dimethylsulphanilic acid |
| Carbon monoxide |
| Nitric oxide |
| Nitrogen dioxide |
| Benzoic acid |
| p-aminobenzoic acid |
| p-hydroxybenzoic acid |
| terephthalic acid |
| 2,4,6 Trifluro benzoic acid |
| Lasmiditan Hemisuccinate |
| Levulinic acid |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound. The compound, with a molecular formula of C₆H₅Cl₂NO₃S, has a calculated monoisotopic mass of approximately 240.9367 Da and an average molecular weight of 242.07 g/mol . nih.govlgcstandards.com Analysis via electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is well-suited for acidic compounds like sulfonic acids, as the sulfonate group readily forms a stable [M-H]⁻ ion. upce.cz
The fragmentation of aromatic sulfonic acids and their derivatives under mass spectrometric conditions follows predictable pathways. A characteristic fragmentation for this class of compounds is the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da. capes.gov.brresearchgate.netnih.gov This elimination is often promoted by the presence of electron-withdrawing groups, such as the chlorine atoms on the aromatic ring of this compound, which weaken the carbon-sulfur bond. capes.gov.br
Another significant fragmentation process is desulfonation, involving the cleavage of the C-S bond to lose the entire sulfonic acid group (SO₃H). researchgate.net In negative-ion mode, a key diagnostic fragment is the sulfite (B76179) radical anion (SO₃⁻), which can serve as a specific marker for aromatic sulfonates in complex mixtures. acs.org
Based on these principles, the expected fragmentation pattern for this compound ([M-H]⁻ ion at m/z 240) would include the following key fragments.
| Predicted m/z | Ion Formula | Description of Loss |
|---|---|---|
| 240 | [C₆H₄Cl₂NO₃S]⁻ | Parent molecular ion [M-H]⁻ |
| 176 | [C₆H₄Cl₂N]⁻ | Loss of SO₃ from [M-H]⁻ (desulfonation) |
| 161 | [C₆H₂Cl₂NO]⁻ | Loss of SO₂ from [M-H]⁻ |
| 80 | [SO₃]⁻ | Sulfite radical anion fragment |
Elemental Analysis and Quantitative Titrimetric Methods
Elemental analysis and titrimetric methods provide quantitative data regarding the elemental composition and purity of this compound.
Elemental analysis is used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can then be compared against the theoretical values calculated from the molecular formula, C₆H₅Cl₂NO₃S. This comparison is fundamental for verifying the empirical formula of a synthesized batch of the compound.
| Element | Symbol | Atomic Mass (amu) | Count | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 29.77 |
| Hydrogen | H | 1.008 | 5 | 2.08 |
| Chlorine | Cl | 35.453 | 2 | 29.29 |
| Nitrogen | N | 14.007 | 1 | 5.79 |
| Oxygen | O | 15.999 | 3 | 19.82 |
| Sulfur | S | 32.06 | 1 | 13.26 |
Quantitative analysis is frequently performed using neutralization titration. The sulfonic acid group (-SO₃H) is strongly acidic, allowing for its straightforward titration with a standardized solution of a strong base, such as sodium hydroxide. readchemistry.com Commercial suppliers of this compound often use this method to ascertain the purity of the product, with purities typically exceeding 98%. tcichemicals.com
The procedure generally involves dissolving a precisely weighed sample of the acid in a suitable solvent, often a mixture of water and ethanol (B145695) to ensure complete solubility, and titrating with the standard base. The endpoint can be determined potentiometrically by monitoring the pH change with an electrode or visually with an appropriate acid-base indicator. readchemistry.comcore.ac.uk This method provides an accurate measure of the acid's equivalent weight, which is a reliable indicator of its identity and purity. readchemistry.com
Computational Chemistry and Theoretical Studies on 2,5 Dichlorosulfanilic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2,5-dichlorosulfanilic acid. researchgate.netmdpi.com These calculations can determine the distribution of electrons within the molecule, its orbital energies, and various descriptors that predict its chemical behavior.
Key reactivity descriptors that can be calculated using quantum chemical methods include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfonic acid and chloro groups, and a less negative or even positive potential near the amino group and hydrogen atoms.
Local Reactivity Descriptors: Fukui functions and local softness are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx In this compound, these calculations could pinpoint which of the aromatic carbons or heteroatoms are most susceptible to reaction.
A theoretical study on halogenated sulfonated porphyrins demonstrated how the electronic absorption spectra and intermolecular charge transfer could be analyzed through HOMO-LUMO energy gaps and Natural Bonding Orbital (NBO) analysis, providing a framework for how this compound could be similarly studied. researchgate.net
Table 1: Theoretical Global Reactivity Descriptors (Note: The following data is illustrative and based on general principles of quantum chemistry, as specific calculated values for this compound are not readily available in the searched literature.)
| Descriptor | Symbol | Formula | Predicted Qualitative Value for this compound |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Relatively low due to electron-withdrawing groups |
| LUMO Energy | ELUMO | - | Relatively low |
| Energy Gap | ΔE | ELUMO - EHOMO | Moderate to high, indicating reasonable stability |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Moderate |
| Chemical Softness | S | 1/η | Moderate |
| Electrophilicity Index | ω | χ2/(2η) | Moderate |
Molecular Dynamics Simulations and Conformation Analysis
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution. chemmethod.com While specific MD studies on this compound are not prevalent in the literature, the principles can be understood from simulations of related molecules like substituted anilines and other aromatic compounds. chemmethod.comresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable conformations and their relative energies. For this compound, key areas of investigation for MD simulations would include:
Conformational Flexibility: The primary sources of conformational flexibility in this compound are the rotation around the C-S bond of the sulfonic acid group and the C-N bond of the amino group. MD simulations can reveal the preferred orientations of these groups relative to the benzene (B151609) ring.
Solvation Effects: In an aqueous environment, MD simulations can model the hydrogen bonding interactions between the sulfonic acid and amino groups with water molecules. The solvation shell structure and dynamics are critical for understanding the compound's solubility and reactivity in solution.
Intermolecular Interactions: Simulations of multiple this compound molecules can shed light on aggregation behavior, such as π-π stacking of the aromatic rings and hydrogen bonding between the functional groups of adjacent molecules.
A study on substituted anilines used MD simulations to understand their binding to quantum dots, demonstrating how ligand conformations and interactions can be elucidated through this method. researchgate.net Another study on substituted aniline (B41778) derivatives used 100-nanosecond MD simulations to investigate the stability of protein-ligand complexes, showing that local conformational changes at the binding site were minimal. chemmethod.comchemmethod.com This highlights the power of MD in assessing the dynamic behavior of complex systems. chemmethod.com
The conformational analysis of this compound would also be informed by the steric hindrance imposed by the two chlorine atoms, which would influence the rotational freedom of the adjacent sulfonic acid and amino groups. Quantum chemical calculations can complement MD by providing the relative energies of different conformers.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of compounds like this compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using DFT calculations. faccts.de These predictions are valuable for assigning peaks in experimental spectra. Online tools and specialized software can simulate the ¹H and ¹³C NMR spectra based on the molecular structure. nmrdb.org For this compound, the predicted ¹H NMR spectrum would show distinct signals for the two aromatic protons and the protons of the amino group, with their chemical shifts influenced by the electronic effects of the chloro and sulfonic acid substituents.
IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. libretexts.org Theoretical calculations can predict the frequencies and intensities of IR absorptions, corresponding to the stretching and bending vibrations of specific functional groups. cheminfo.org For this compound, characteristic predicted IR bands would include N-H stretching of the amine, S=O and S-O stretching of the sulfonic acid group, and C-Cl stretching vibrations. libretexts.org A study on sulfanilic acid demonstrated the use of DFT to optimize molecular structures and compute IR and Raman spectra, showing good agreement with experimental results. researchgate.net
Table 2: Predicted Characteristic IR Absorptions for this compound (Note: These are general ranges for the functional groups present and not specific computationally predicted values.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H stretch | 3300-3500 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Sulfonic Acid (-SO₃H) | S=O stretch (asymmetric) | 1340-1350 |
| Sulfonic Acid (-SO₃H) | S=O stretch (symmetric) | 1150-1160 |
| Sulfonic Acid (-SO₃H) | S-O stretch | 1030-1060 |
| Chloro-Aromatic | C-Cl stretch | 600-800 |
Reaction Energetics: Computational chemistry can be used to study the thermodynamics and kinetics of chemical reactions involving this compound. rsc.org For example, the energy profile of its synthesis via sulfonation of 2,5-dichloroaniline (B50420) can be calculated to understand the reaction mechanism and identify the transition states and intermediates. The activation energies for various potential reactions, such as electrophilic aromatic substitution, can also be computed to predict the most likely reaction pathways. A study on the removal of sulfanilic acid from water used experimental data to determine that the degradation followed pseudo-first-order kinetics, an area where computational studies could provide deeper mechanistic insight. frontiersin.org
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or other properties. researchgate.net While no specific SAR models for derivatives of this compound were found, the principles of SAR can be applied to guide the design of new derivatives with desired properties.
A typical SAR/QSAR study involves the following steps:
Data Set Generation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., as dye intermediates, antibacterial agents, etc.) would be measured.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and steric or topological indices.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. cust.edu.tw
Model Validation: The predictive power of the model is assessed using statistical validation techniques.
For derivatives of this compound, SAR studies could explore how modifications to the molecule affect its properties. For example:
Substitution on the Aromatic Ring: Introducing different substituents at the remaining open position on the benzene ring could modulate the electronic properties and steric profile of the molecule.
Derivatization of the Sulfonic Acid Group: Esterification or amidation of the sulfonic acid group to form sulfonates or sulfonamides would create a new class of derivatives with different physicochemical properties.
QSAR studies on substituted anilines and phenols have successfully used descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the hydrophobicity parameter (logP) to model toxicity to aquatic organisms. researchgate.net Similarly, SAR studies on aromatic sulfonamides have been crucial in developing inhibitors for enzymes like carbonic anhydrase. nih.gov These examples demonstrate the potential of applying SAR and QSAR methodologies to derivatives of this compound for various industrial and pharmaceutical applications.
Applications of 2,5 Dichlorosulfanilic Acid in Diversified Chemical Sectors
Role as an Intermediate in the Organic Dye and Pigment Industry
2,5-Dichlorosulfanilic acid is a crucial building block in the manufacturing of organic dyes and pigments. nih.govmdpi.comfrontiersin.orgnih.gov Its chemical structure allows it to be readily converted into a diazonium salt, which can then be coupled with various compounds to produce a wide range of azo dyes. These dyes are valued for their color intensity and stability.
The diazotization of this compound is a key step in the synthesis of new colorants. For example, it is reacted with 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-5-Pyrazolone in an alkaline medium to produce the novel azo dye 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone. ncats.ioclinicalschizophrenia.net This particular synthesis involves the diazotization of DCSA, followed by a coupling reaction to form the final dye molecule. clinicalschizophrenia.net The resulting azo derivatives of pyrazolones and their metal complexes have broad applications in the dye industry. clinicalschizophrenia.net The presence of the dichlorinated phenyl ring and the sulfonic acid group from the DCSA precursor influences the final properties of the dye, such as its color, solubility, and fastness.
Efficiency in the production of dye intermediates is critical for the industry. Research has led to improved methods for synthesizing 2,5-dichloroaniline-4-sulfonic acid, which is used to create organic dyes. nih.gov One improved method involves a two-stage sulfonation process. The first stage is conducted at a lower temperature (0-40°C) in the presence of methylene (B1212753) chloride. After this solvent is distilled off, the second sulfonation stage occurs at a much higher temperature (190-195°C) under a vacuum. This optimized process can significantly increase the yield of the target product from as low as 59% in older methods to between 97.65% and 99%. nih.gov Such advancements not only enhance productivity but also contribute to a more stable and high-quality supply of this essential dye intermediate. nih.gov
Contributions to Pharmaceutical and Medicinal Chemistry
The structural motifs present in this compound make it a compound of interest in the pharmaceutical sector, primarily as a precursor for creating more complex molecules with potential biological activity. semanticscholar.orgresearchgate.net
This compound serves as a starting material for compounds that exhibit biological effects. For instance, the azo dye synthesized from DCSA, 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone, can form metal chelates with ions such as Copper (II), Cobalt (II), and Nickel (II). ncats.ioclinicalschizophrenia.net These metal chelates have been screened for antimicrobial activity against various gram-positive and gram-negative organisms and have been found to be active agents. ncats.ioclinicalschizophrenia.net This suggests that the core structure derived from DCSA can be a foundation for developing new compounds with potential therapeutic applications. The study of such derivatives is an active area of research, exploring how structural modifications impact their biological function. clinicalschizophrenia.net
The sulfonamide group is a well-established pharmacophore in medicinal chemistry and is present in numerous drugs, including those targeting the central nervous system (CNS). nih.gov The versatile nature of arylsulfonamides makes them a valuable structural motif in the discovery of novel agents for treating CNS disorders. nih.gov However, based on available scientific literature, the specific investigation of this compound as a direct building block for therapeutic agents targeting neurological disorders is not extensively documented. While the broader class of sulfonamide-containing compounds is significant in CNS drug discovery, dedicated research on DCSA for this particular application is not prominent. nih.gov
Analytical Reagent Development and Methodologies
A significant application of this compound is in the development of specialized reagents for analytical chemistry. Its ability to form intensely colored compounds makes it suitable for spectrophotometric analysis.
A prime example is the synthesis of 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone (CSMADCSP) from DCSA. ncats.ioclinicalschizophrenia.net This orange-yellow colored reagent is water-soluble and is used for the spectrophotometric determination of various metal ions. clinicalschizophrenia.net
Table 1: Application of CSMADCSP in Metal Ion Detection
| Metal Ion | Complex Color | pH Range for Complex Formation |
|---|---|---|
| Copper (II) | Green | 7.5 - 9.5 |
| Nickel (II) | - | - |
| Cobalt (II) | - | - |
| Iron (III) | - | - |
(Data for Ni(II), Co(II), and Fe(III) indicates complex formation, though specific colors are not detailed in the source). ncats.ioclinicalschizophrenia.net
The reagent CSMADCSP offers several advantages in analytical methodologies. Its solubility in water eliminates the need for costly and toxic organic solvents often required for extracting metal complexes. clinicalschizophrenia.net The dye and its metal complexes are stable over long periods, ensuring reliable and reproducible results. Furthermore, its properties make it well-suited for use as a metallochromic indicator. clinicalschizophrenia.net The development of such reagents allows for the analysis of metal content in various samples, including alloys and medicinal products, with a high degree of accuracy. clinicalschizophrenia.net Additionally, related compounds like 2,6-dichlorosulfanilic acid have been used in reagent compositions to create indicator powders and papers for the quantitative determination of nitrite (B80452) ions.
Spectrophotometric Reagents for Metal Ion Detection
Derivatives of this compound have been utilized in the synthesis of novel chromogenic reagents for the spectrophotometric determination of various metal ions. These reagents function by forming colored complexes with specific metal ions, where the intensity of the color is proportional to the concentration of the metal ion. This color change can be quantitatively measured using a spectrophotometer.
A notable example is the synthesis of an azo-pyrazolone derivative, which acts as a chelating agent. ijirset.com This reagent, 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone, has been shown to form intensely colored and water-soluble complexes with transition metals such as Copper (II), Cobalt (II), and Iron (III). ijirset.com The formation of these complexes allows for the direct analysis of metal ions in aqueous solutions without the need for extraction into organic solvents. ijirset.com
The analytical utility of this reagent was demonstrated in the determination of copper in a German silver alloy, highlighting its practical application in metallurgical analysis. ijirset.com The composition of the metal-ligand complexes has been established through physicochemical and spectral studies, including UV-visible and infrared spectroscopy. ijirset.com The optimal pH for maximum complex formation was found to be 8.5, with the reagent itself showing maximum absorbance at 470 nm, while the metal complexes absorb at different wavelengths, for instance, 550 nm for the copper complex. ijirset.com
Table 1: Metal Chelate Formation with a this compound Derivative
| Metal Ion | Reagent | Complex Characteristics | Analytical Method |
|---|---|---|---|
| Copper (II) | 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone | Forms an intense colored, water-soluble complex. | UV-visible Spectrophotometry |
| Cobalt (II) | 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone | Forms a colored, water-soluble complex. | UV-visible Spectrophotometry |
Development of New Analytical Assays Based on this compound Derivatives
The unique chemical properties of this compound make it a valuable precursor for developing new analytical assays. Its derivatives can be tailored to react selectively with specific analytes, leading to the creation of sensitive and specific detection methods.
One area of development is the synthesis of novel heterocyclic azo dyes. ijirset.com For instance, 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone was synthesized by the diazotization of this compound and subsequent coupling with a pyrazolone (B3327878) derivative. ijirset.com Azo dyes of this nature are known to be effective chelating agents and are widely used as analytical reagents for the determination of trace metals. ijirset.comnih.gov
Beyond metal ion detection, this compound has been incorporated into reagent compositions for the determination of non-metallic ions. New reagent systems have been developed for the quantitative test determination of nitrite ions. researchgate.netresearchgate.net These assays utilize reagent compositions based on diazo and azo dyestuff components, including this compound in combination with compounds like 1-hydroxynaphthalene-3,6-disulfonic acid. researchgate.netresearchgate.net These compositions have been used to create indicator powders and indicator papers for rapid and sustainable testing. researchgate.net The sensitivity of these test methods can be enhanced by using portable spectrophotometers or mobile scanners, allowing for the determination of nitrite concentrations in the range of 0.01–5 mg/L. researchgate.net
Table 2: Analytical Assays Based on this compound
| Analyte | Reagent System | Assay Format | Detection Principle |
|---|---|---|---|
| Transition Metals (Cu, Co, Fe) | 1-(2'-Chloro-5'-Sulphophenyl)-3-Methyl-4-Azo–(2”,5”dichloro-4''-sulphonic acid)-5-Pyrazolone | Spectrophotometry in aqueous solution | Chelation and formation of colored complexes. ijirset.com |
Industrial and Regulatory Considerations in the Context of 2,5 Dichlorosulfanilic Acid Research
Process Safety and Risk Assessment in Large-Scale Production
The large-scale synthesis of 2,5-Dichlorosulfanilic acid involves processes and chemicals that necessitate rigorous safety protocols and risk assessment. The manufacturing process typically involves the sulfonation of 2,5-dichloroaniline (B50420). google.com This can be achieved using potent sulfonating agents like chlorosulfonic acid in a solvent such as methylene (B1212753) chloride. google.com
Key considerations in a process safety and risk assessment program for this manufacturing route would include:
Hazard Identification: The primary chemical hazards stem from the raw materials and the reaction itself. 2,5-dichloroaniline is a combustible solid that can decompose at high temperatures, emitting toxic fumes of hydrogen chloride and nitrogen oxides. nih.govilo.org Chlorosulfonic acid is highly corrosive and reacts violently with water. The use of volatile organic solvents like methylene chloride also introduces flammability and health risks.
Reaction Control: Sulfonation reactions are often highly exothermic. A critical aspect of process safety is the effective control of reaction temperature to prevent runaway reactions, which could lead to a rapid increase in pressure and potential vessel rupture. google.com This involves robust cooling systems, controlled addition of reactants, and continuous monitoring of process parameters.
Containment and Handling: Given the hazardous nature of the chemicals involved, closed systems are essential to prevent worker exposure and environmental release. fishersci.com This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection, especially during material transfer and sampling. ilo.orgcarlroth.com
Emergency Preparedness: A comprehensive emergency plan is crucial. This should include procedures for handling spills, fires, and accidental releases. For instance, in case of a fire, appropriate extinguishing media like water spray, powder, or alcohol-resistant foam should be used, while also cooling containers to prevent bursting. ilo.org Eyewash stations and safety showers must be readily accessible. fishersci.com
A systematic risk assessment, such as a Hazard and Operability (HAZOP) study, is typically employed to identify potential deviations from the intended process design and their consequences. The findings from such assessments inform the implementation of safety measures and standard operating procedures.
Table 1: Key Process Hazards and Mitigation Strategies
| Hazard | Potential Consequence | Mitigation Strategy |
|---|---|---|
| Exothermic Reaction | Runaway reaction, over-pressurization, loss of containment. | Controlled addition of reagents, robust cooling systems, continuous temperature monitoring, emergency relief systems. |
| Corrosive Materials | Chemical burns, equipment degradation. | Use of corrosion-resistant materials for equipment, appropriate PPE (acid-resistant gloves, face shields), closed handling systems. |
| Toxic Fumes | Acute or chronic health effects upon inhalation. ilo.org | Enclosed processing equipment, local exhaust ventilation, respiratory protection, regular air quality monitoring. |
| Flammable Solvents | Fire, explosion. | Use of inert atmosphere where necessary, grounding of equipment to prevent static discharge, use of explosion-proof electricals, fire suppression systems. |
Waste Management and Environmental Remediation Strategies
The production of this compound generates waste streams that require careful management to prevent environmental contamination. The primary waste is the "waste liquor" or mother liquor, which remains after the product is separated. This effluent is hazardous and can inhibit biological activity in standard wastewater treatment plants if discharged without pre-treatment. nih.gov
Research has focused on effective methods for treating the waste liquor from this compound production. Key technologies include:
Adsorption: One effective method involves passing the waste liquor through a column packed with an adsorbent like active carbon black. nih.gov This process removes dissolved organic pollutants, significantly reducing the chemical oxygen demand (COD) to a level that is acceptable for discharge into a conventional wastewater treatment plant. nih.gov
Stabilization/Solidification (S/S): This technology involves mixing the liquid waste with a binder, such as fluidized-bed combustion ash, to convert it into a stable, solid form. nih.gov This process immobilizes the hazardous components, reducing the risk of them leaching into the environment. The effectiveness of S/S is evaluated by testing the leachate for parameters like dissolved organic carbon, conductivity, and ecotoxicity. nih.gov
Combined Approaches: A third strategy combines both methods, where the waste liquor is first treated with active carbon to remove the bulk of organic pollutants and then subjected to stabilization/solidification. nih.gov This dual approach ensures a higher degree of treatment and environmental safety. nih.gov
Advanced Oxidation Processes (AOPs): While not specifically documented for this compound, AOPs are a class of technologies effective for treating wastewater containing recalcitrant organic compounds, including chlorinated aromatics. mdpi.commdpi.comnih.govnih.gov Processes like ozonation, Fenton oxidation, or UV/H₂O₂ generate highly reactive hydroxyl radicals that can break down complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and mineral acids. mdpi.com These methods could be a viable pre-treatment to enhance the biodegradability of effluents containing this compound. researchgate.net
Table 2: Comparison of Effluent Treatment Technologies
| Technology | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Adsorption | Pollutants bind to the surface of an adsorbent material (e.g., activated carbon). nih.gov | Effective for removing a wide range of organic compounds; can be regenerated. | Adsorbent material requires disposal or regeneration; finite capacity. |
| Stabilization/Solidification | Hazardous components are physically trapped or chemically bound within a solid matrix. nih.gov | Reduces leachability of pollutants; final product can be safely landfilled. | Increases the total volume of waste; long-term stability needs to be monitored. |
| Advanced Oxidation | Generation of highly reactive species (e.g., •OH) to mineralize organic pollutants. mdpi.com | Can achieve complete destruction of pollutants; no secondary waste generation. | Can be energy-intensive and costly; may produce by-products if not optimized. |
In line with the principles of a circular economy, recycling and reuse are critical in modern chemical manufacturing to minimize waste and improve resource efficiency. google.com
Solvent and Acid Recovery: The solvents used in the synthesis, such as methylene chloride, are typically recovered via distillation and recycled within the process. researchgate.net Similarly, enormous amounts of spent sulfuric acid from various industrial processes are often reprocessed to virgin quality and reused. cdc.gov This is particularly relevant in sulfonation processes where excess acid is used. google.comresearchgate.net Techniques for recovering and reconcentrating sulfuric acid are well-established in the chemical industry.
Regulatory Compliance and Research on Environmental Standards
The production and use of this compound are subject to various environmental, health, and safety regulations. While specific regulations for this exact compound may not be universally established, it falls under the broader categories of aromatic sulfonic acids and chlorinated organic compounds, which are regulated.
Occupational Exposure Limits (OELs): Regulatory bodies like the Occupational Safety and Health Administration (OSHA) in the United States establish Permissible Exposure Limits (PELs) for hazardous chemicals in the workplace. osha.gov While a specific PEL for this compound is not listed in OSHA's Z-1 table, limits for related compounds like aniline (B41778) and its derivatives provide guidance for setting internal exposure control limits to protect workers. nih.govosha.gov
Environmental Release: In the U.S., the Environmental Protection Agency (EPA) regulates the release of chemicals into the environment. Under the Toxic Substances Control Act (TSCA), certain aromatic sulfonic acid compounds are subject to significant new use rules (SNURs), which require notification to the EPA before manufacturing or processing for a new use. findlaw.comgovinfo.gov These rules can also specify release limits to water. govinfo.gov Effluents containing chlorinated organic compounds are generally under strict control due to their potential for persistence and toxicity in aquatic environments. regulations.gov
International Frameworks: In Europe, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation requires manufacturers and importers to register chemical substances and provide data on their properties and hazards. This framework aims to ensure a high level of protection for human health and the environment.
Research on environmental standards for compounds like this compound often involves studying their environmental fate and transport, biodegradability, and aquatic toxicity to establish safe discharge limits and inform risk assessments.
Future Research Directions and Emerging Trends for 2,5 Dichlorosulfanilic Acid
Exploration of Novel Catalytic Applications
The inherent acidic nature of the sulfonic acid group (-SO₃H) positions 2,5-Dichlorosulfanilic acid and its derivatives as candidates for novel acid catalysts. Research is trending towards the development of heterogeneous catalysts, which offer advantages in separation, reusability, and environmental impact over traditional homogeneous mineral acids. beilstein-journals.org
Future investigations are likely to focus on immobilizing this compound or its derivatives onto solid supports. Materials such as silica (B1680970) nanoparticles, carbon composites, and polymers could serve as backbones. ias.ac.inrsc.org For instance, sulfonic acid functionalized silica nanoparticles have demonstrated excellent performance in the esterification of fatty acids, suggesting a viable pathway for creating similar nanocatalysts from this compound for biodiesel production and other esterification reactions. rsc.orgmdpi.com The synthesis of novel carbon/silica composite-based solid acids has yielded catalysts with high acidity that are highly efficient for reactions like acetalization, representing a potential application for sulfonated compounds in green chemical processes. ias.ac.in
Furthermore, derivatives of this compound can act as ligands to form metal complexes or chelates. ijirset.com These organometallic structures could be explored for their catalytic activities in a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the dichlorinated aromatic ring could modulate the activity and selectivity of the metallic center, offering a tunable platform for catalyst design.
Integration into Advanced Materials Science
The rigid structure and functional groups of this compound make it an attractive building block for advanced functional materials. lookchem.com Its primary use as a dye intermediate can be extended to create sophisticated organic materials with tailored optical and electronic properties. Azo dyes derived from this acid, for example, could be investigated for applications in organic electronics, nonlinear optics, or as chemical sensors where colorimetric changes indicate the presence of specific analytes. ijirset.comgoogle.com
A significant emerging trend is the use of organic ligands to construct coordination polymers and metal-organic frameworks (MOFs). By modifying this compound to incorporate additional coordination sites, it can be used as a linker to build porous, crystalline materials. These materials are at the forefront of materials science with potential applications in gas storage and separation, selective adsorption, and heterogeneous catalysis. The specific chlorine and sulfonic acid substituents on the phenyl ring could impart unique properties and stability to the resulting frameworks.
High-Throughput Screening for New Biological Activities
While primarily known as a dye intermediate, the structural motifs within this compound are present in various biologically active molecules. Modern drug discovery and agrochemical research increasingly rely on high-throughput screening (HTS) to rapidly assess large libraries of chemical compounds for biological activity. nih.gov Future research will likely involve creating a diverse library of derivatives from this compound and subjecting them to HTS assays.
By reacting the amino or sulfonic acid groups, a wide range of amides, sulfonamides, and sulfonic esters can be generated. For example, studies on urea (B33335) and thiourea (B124793) derivatives of the related sulfanilic acid have shown promising antimicrobial and antifungal activities when screened using micro broth dilution assays. derpharmachemica.com Similarly, novel piperonylic acid derivatives containing a sulfonic acid ester moiety have been synthesized and tested for antibacterial and insecticidal properties. frontiersin.org These precedents suggest that a library of this compound derivatives could be screened against various bacterial and fungal strains, as well as for other activities like enzyme inhibition or antiviral effects. derpharmachemica.com The results of such screens could identify novel lead compounds for the development of new pharmaceuticals or crop protection agents.
Sustainable Chemistry Approaches in Synthesis and Application
The principles of green chemistry are increasingly influencing the chemical industry, demanding processes that are more efficient, less hazardous, and environmentally benign. mlsu.ac.inraijmr.com Future research on this compound will be heavily guided by these principles, impacting both its synthesis and its downstream applications. chemicalbull.com
In terms of synthesis, the focus will be on developing greener production routes for the acid and its derivatives. This includes the use of enzyme catalysis and biocatalysis, which can offer high selectivity under mild conditions, reducing energy consumption and waste generation. echemi.com The adoption of greener solvents, particularly water, and alternative energy sources like microwave irradiation for promoting reactions are other key research avenues, as demonstrated in the synthesis of sulfanilic acid derivatives. derpharmachemica.com
Q & A
Basic: What are the standard synthetic protocols for preparing 2,5-Dichlorosulfanilic acid, and how can its purity be validated?
Answer:
The synthesis typically involves sulfonation and chlorination of aniline derivatives. A common route includes the reaction of 2,5-dichloroaniline with sulfuric acid under controlled temperature (110–130°C) to introduce the sulfonic acid group . Post-synthesis, purity validation employs:
- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm.
- FT-IR spectroscopy to confirm functional groups (e.g., sulfonic acid O–S=O stretches at 1180–1250 cm⁻¹).
- Elemental analysis (C, H, N, S) to verify stoichiometric ratios .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 2,5-DCSA derivatives (e.g., Acid Yellow dyes)?
Answer:
Byproduct formation in derivatives like Acid Yellow 14 or Reactive Yellow 1 often arises from incomplete diazotization or azo coupling. Optimization strategies include:
- pH control : Maintain pH 1–2 during diazotization to stabilize nitrous acid intermediates.
- Temperature modulation : Lower reaction temperatures (0–5°C) reduce side reactions.
- Stoichiometric monitoring : Use in-situ UV-Vis spectroscopy to track diazonium salt formation (λmax ~ 450 nm) .
Advanced characterization (e.g., LC-MS ) identifies byproducts, enabling iterative refinement of conditions .
Basic: What spectroscopic techniques are most effective for structural elucidation of 2,5-DCSA?
Answer:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants (J = 8–10 Hz) indicating substitution patterns.
- ¹³C NMR : Sulfonic acid groups deshield adjacent carbons (δ 125–135 ppm).
- Mass spectrometry (ESI-MS) : Molecular ion [M–H]⁻ at m/z 242 confirms molecular weight .
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of 2,5-DCSA in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate activation energies for sulfonation or chlorination pathways.
- Simulate reaction intermediates (e.g., Wheland complexes) to compare regioselectivity with experimental data .
Validation involves correlating computed vs. experimental Hammett substituent constants (σ values) .
Basic: What are the key applications of 2,5-DCSA in academic research beyond dye synthesis?
Answer:
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) in catalysis studies.
- Biochemical probes : Sulfonic acid groups enhance solubility for protein-binding assays.
- Environmental analysis : Derivatized as a standard for detecting chlorinated aromatic pollutants via HPLC .
Advanced: How should researchers resolve contradictions in reported solubility data for 2,5-DCSA across different solvents?
Answer:
Discrepancies often arise from impurities or solvent polarity mismatches. A systematic approach includes:
- Standardized solvent preparation : Use anhydrous solvents (e.g., DMSO, DMF) and degas to prevent oxidation.
- Gravimetric analysis : Measure solubility at 25°C via saturated solution filtration and drying.
- Hansen Solubility Parameters : Compare experimental solubility with HSP predictions (δd, δp, δh) to identify outliers .
Basic: What safety protocols are critical when handling 2,5-DCSA in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated vapors.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can kinetic studies elucidate degradation pathways of 2,5-DCSA under environmental conditions?
Answer:
- Pseudo-first-order kinetics : Monitor degradation in aqueous solutions (pH 3–10) under UV light or with oxidizing agents (e.g., H₂O₂).
- LC-QTOF-MS : Identify transient intermediates (e.g., hydroxylated or dechlorinated products).
- Activation energy (Ea) calculation : Use Arrhenius plots to compare thermal vs. photolytic degradation .
Basic: What are the best practices for storing 2,5-DCSA to ensure long-term stability?
Answer:
- Storage conditions : Airtight amber glass bottles at –20°C in desiccators (RH < 10%).
- Stability monitoring : Perform biannual HPLC checks to detect hydrolysis or oxidation .
Advanced: How can researchers design experiments to compare the catalytic efficiency of 2,5-DCSA-derived metal complexes?
Answer:
- Turnover frequency (TOF) : Measure substrate conversion rates (e.g., oxidation of benzyl alcohol) via GC-MS.
- Electrochemical analysis : Cyclic voltammetry (CV) quantifies redox activity of metal centers.
- Operando spectroscopy : Combine FT-IR and XRD to track structural changes during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
